N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. Dimebon was initially developed as an antihistamine, but it was later found to have potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Scientific Research Applications
Alzheimer’s Disease Treatment
The compound has been identified for its potential in the treatment of Alzheimer’s disease. It has shown promise in binding with the alpha7 nicotinic acetylcholine receptor (alpha7nAChR), which is the same binding site as bungarotoxin . This interaction suggests that it could play a role in reducing the toxic effects of beta-amyloid on nerve cells, which is a significant factor in Alzheimer’s pathology. Additionally, it has demonstrated anti-inflammatory activity and neuroprotective effects, making it a candidate for further research as a therapeutic agent against Alzheimer’s disease .
Neuroprotective Agent
Beyond its potential Alzheimer’s applications, the compound has shown neuroprotective properties. It can improve the toxicity of nerve cells in primary SD rats, suggesting a broader application in protecting neurons from various neurotoxic substances .
Amyloid Protein Interaction
This compound can directly act on amyloid protein, which is crucial in Alzheimer’s disease. By reducing the toxic effect of beta-amyloid on nerve cells, it offers a pathway to treat or prevent the aggregation of amyloid plaques, a hallmark of Alzheimer’s disease pathology .
Cognitive Function Improvement
In animal models, specifically mice treated with scopolamine, the compound has been shown to effectively improve learning ability and memory capacity. This indicates its potential use in treating cognitive impairments and enhancing cognitive functions in various neurological conditions .
Anti-Inflammatory Activity
The compound’s anti-inflammatory activity has been highlighted in research, suggesting its use in conditions where inflammation plays a role in the disease process. This could extend to various chronic inflammatory diseases beyond neurodegenerative disorders .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-9-13(2)21-18(20-12)25-11-17(22)19-8-7-14-5-6-15(23-3)16(10-14)24-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEGHGMHQNRWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.